5-(4-Fluorophenyl)thiophene-2-carbohydrazide
Overview
Description
5-(4-Fluorophenyl)thiophene-2-carbohydrazide: is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorophenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide typically involves the reaction of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The carboxylic acid is first activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an intermediate, which then reacts with hydrazine hydrate to yield the desired carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Fluorophenyl)thiophene-2-carbohydrazide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the hydrazide group.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the hydrazide group.
Substitution: New compounds with different functional groups replacing the hydrazide group.
Scientific Research Applications
Chemistry: 5-(4-Fluorophenyl)thiophene-2-carbohydrazide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In materials science, this compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s electronic properties, influencing its interaction with biological molecules .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)thiophene-2-carboxylic acid
- 5-(4-Fluorophenyl)thiophene-2-carbaldehyde
- 5-(4-Fluorophenyl)thiophene-2-carbonitrile
Comparison: 5-(4-Fluorophenyl)thiophene-2-carbohydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and potential biological activity. Compared to its carboxylic acid and aldehyde counterparts, the carbohydrazide can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(4-fluorophenyl)thiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNWZKXRDIGYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406954 | |
Record name | 5-(4-Fluorophenyl)thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852296-85-6 | |
Record name | 5-(4-Fluorophenyl)thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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